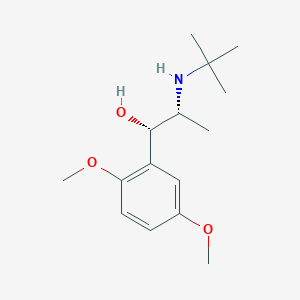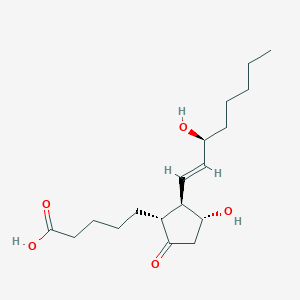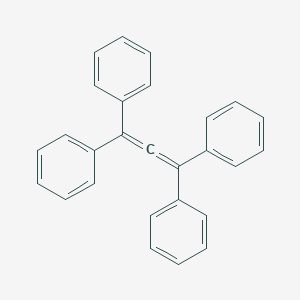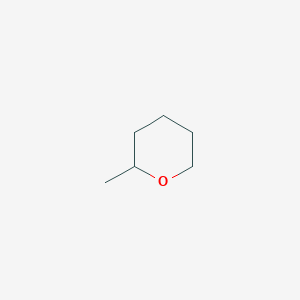
Strontium dichloride hexahydrate
Vue d'ensemble
Description
Strontium chloride hexahydrate (SrCl2·6H2O) is a salt of strontium and chloride . It appears as a white crystalline solid . It is commonly used in fireworks for its bright red flame and in dental products for reducing tooth sensitivity .
Synthesis Analysis
Strontium chloride can be prepared by treating aqueous strontium hydroxide or strontium carbonate with hydrochloric acid . Crystallization from cold aqueous solution gives the hexahydrate, SrCl2·6H2O .Molecular Structure Analysis
In the solid state, SrCl2 adopts a fluorite structure . In the vapour phase, the SrCl2 molecule is non-linear with a Cl-Sr-Cl angle of approximately 130° . This is an exception to VSEPR theory which would predict a linear structure .Chemical Reactions Analysis
Strontium chloride hexahydrate is a precursor to prepare strontium chromate, which is used as a corrosion inhibitor for aluminum . It is also involved in the synthesis of cadmium sulfide core photocatalytic nanoparticles .Physical And Chemical Properties Analysis
The molar mass of SrCl2·6H2O is 266.62 g/mol . It has a density of 1.930 g/cm3 (hexahydrate) . The melting point of the hexahydrate is 61 °C . It is very soluble in water .Applications De Recherche Scientifique
Corrosion Inhibitor
Strontium dichloride hexahydrate is used as a precursor to prepare strontium chromate, which is used as a corrosion inhibitor for aluminum . This application is particularly useful in industries where aluminum is used extensively, such as the aerospace and automotive industries.
Synthesis of Photocatalytic Nanoparticles
This compound is involved in the synthesis of cadmium sulfide core photocatalytic nanoparticles . These nanoparticles have applications in various fields, including environmental remediation, solar energy conversion, and photocatalytic hydrogen production.
Pyrotechnics
Strontium dichloride hexahydrate is used as a red coloring agent in pyrotechnics . The strontium ion produces a bright red flame when it is heated, making this compound ideal for use in fireworks and flares.
Glass-making and Metallurgy
This compound is utilized in glass-making and metallurgy . In glass-making, it can be used to create a variety of colors. In metallurgy, it can be used in the production of strontium metal and other strontium compounds.
Medical Applications
In the medical field, its radioactive isotope, strontium-89, is used for the treatment of bone cancer . This isotope is used in a form of therapy known as radiopharmaceutical therapy, which targets cancer cells more directly than traditional radiation therapy.
Catalyst in Organic Reactions
Strontium dichloride hexahydrate acts as a catalyst in the conversion of ketones and aldehydes to the corresponding gem-dihydroperoxides using aqueous hydrogen peroxide . This reaction is important in organic synthesis, as gem-dihydroperoxides are useful intermediates in various chemical reactions.
Crystallization Studies
The growth of strontium chloride hexahydrate during unseeded batch cooling crystallization has been investigated and modeled . This study contributes to the optimal design of the crystallization process, aiming at preparing SrCl2·6H2O crystals with a larger size and a narrower size distribution .
Mécanisme D'action
Target of Action
Strontium dichloride hexahydrate, also known as strontium chloride, primarily targets the dentinal tubules in teeth . These microscopic canals in the dentin contain nerve endings that can become exposed by gum recession .
Mode of Action
The compound works by forming a barrier over these exposed dentinal tubules . This barrier is created by the strontium ions in the compound, which block fluid flow in the tubules . This action helps to relieve pain and sensitivity associated with dental hypersensitivity .
Biochemical Pathways
It is known that the strontium ions in the compound interact with the dentinal tubules in the teeth, blocking fluid flow and thereby reducing sensitivity .
Pharmacokinetics
It is known that the compound is designed to come into contact with and topically coat the teeth when used in toothpaste formulations .
Result of Action
The primary result of the action of strontium dichloride hexahydrate is a reduction in dental hypersensitivity . By blocking fluid flow in the dentinal tubules, the compound helps to relieve pain and sensitivity, providing a protective effect despite the normal everyday wear, tear, and cleaning of teeth .
Action Environment
The efficacy and stability of strontium dichloride hexahydrate can be influenced by various environmental factors. For example, the compound’s action may be affected by the pH of the oral environment, the presence of other compounds in toothpaste formulations, and individual variations in oral hygiene practices . .
Safety and Hazards
Propriétés
IUPAC Name |
strontium;dichloride;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.6H2O.Sr/h2*1H;6*1H2;/q;;;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGRXJSJSONEEG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H12O6Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10476-85-4 (Parent), 22537-39-9 (Parent) | |
| Record name | Strontium chloride hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
266.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Strontium dichloride hexahydrate | |
CAS RN |
10025-70-4 | |
| Record name | Strontium chloride hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of Strontium dichloride hexahydrate?
A1: Strontium dichloride hexahydrate crystallizes in a trigonal crystal system with the space group P321 [, ]. The unit cell contains one formula unit (Z=1). Neutron diffraction studies have revealed that nine water molecules coordinate each strontium ion. Three water molecules are terminally bonded to a single strontium ion, while the remaining six bridge between two strontium ions []. These water molecules further interact with chloride ions through hydrogen bonding, forming a distorted octahedral arrangement around each chloride ion [].
Q2: How does the structure of SrCl2·6H2O affect its Raman spectrum?
A2: The arrangement of water molecules in the SrCl2·6H2O crystal influences its vibrational modes observed in Raman spectroscopy. The bridging and terminal water molecules contribute differently to the observed peaks. Interestingly, while all E modes in the crystal can theoretically exhibit LO-TO splitting (splitting of longitudinal and transverse optical phonon modes), the splitting is minimal for modes originating from the linear chain structure formed by the strontium ions and bridging water molecules []. Furthermore, disorder among the terminal water molecules relaxes selection rules, impacting the Sr-O bond stretching vibrations observed in the plane perpendicular to the chain axis [].
Q3: What is a major challenge in the industrial preparation of SrCl2·6H2O, and how is it addressed?
A3: A common issue during the production of SrCl2·6H2O is caking, which can impact its handling and usability. A novel preparation method tackles this problem by implementing a two-step drying process []. The initial drying uses hot air and reduces the free water content to less than or equal to 0.2 weight percent. This controlled drying process minimizes free water, effectively mitigating the caking issue and ensuring the material's quality and processability [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,2'-Bipyridine]-5-carbonitrile](/img/structure/B156175.png)


![6-Methylthieno[2,3-b]pyridine](/img/structure/B156179.png)
![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)

![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)






